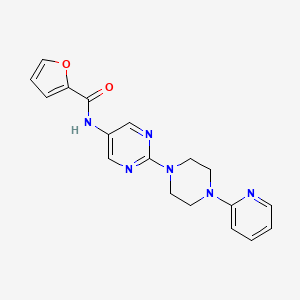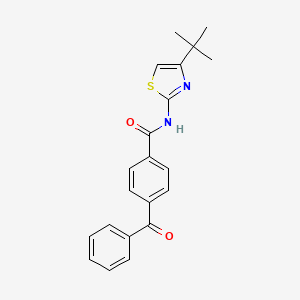![molecular formula C17H17NO5 B2501764 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid CAS No. 2287342-29-2](/img/structure/B2501764.png)
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid (HPPPA) is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a derivative of 4-hydroxyphenylacetic acid and is known to have anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain perception. By inhibiting the activity of COX enzymes, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which are known to play a key role in the inflammatory response and pain perception. 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
Advantages and Limitations for Lab Experiments
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized for its anti-inflammatory and analgesic properties. It is also relatively easy to synthesize, with a yield of around 70%. However, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has a relatively short half-life, which may limit its usefulness in long-term experiments.
Future Directions
For research on 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid include the development of more potent and selective COX inhibitors, the development of 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid derivatives with improved pharmacokinetic properties, and exploring its potential applications in the treatment of other inflammatory conditions.
Synthesis Methods
The synthesis of 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid involves the reaction of 4-hydroxyphenylacetic acid with phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then treated with paraformaldehyde and sodium borohydride to obtain 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid. The yield of this reaction is reported to be around 70%.
Scientific Research Applications
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain perception. By inhibiting the activity of COX enzymes, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
properties
IUPAC Name |
3-[4-hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-15-8-6-12(7-9-16(20)21)10-14(15)18-17(22)23-11-13-4-2-1-3-5-13/h1-6,8,10,19H,7,9,11H2,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXQDALFWXMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2501686.png)
![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane](/img/structure/B2501687.png)
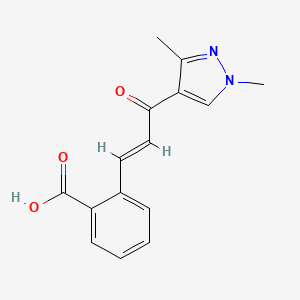
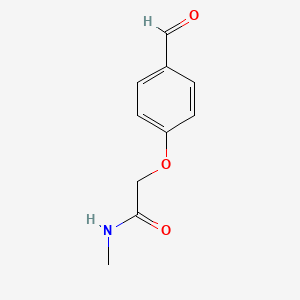

![[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride](/img/structure/B2501691.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2501692.png)
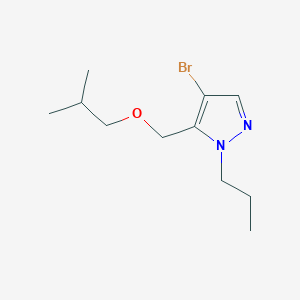
![4-Cyclopropyl-6-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2501694.png)
